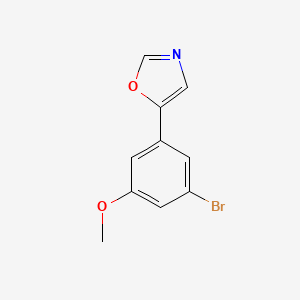

5-(3-bromo-5-methoxyphenyl)oxazole

Description

Overview of Heterocyclic Chemistry and the Importance of Oxazole (B20620) Derivatives in Research

Heterocyclic chemistry is a vast and crucial area of organic chemistry, with its compounds playing a vital role in biological processes and pharmaceutical development. Oxazole derivatives, a prominent class within this field, are investigated for their potential in creating novel therapeutic agents. tandfonline.comnumberanalytics.com The oxazole ring can interact with various enzymes and receptors in biological systems through non-covalent bonds, leading to a spectrum of biological actions. tandfonline.comtandfonline.comnih.gov This has led to the development of numerous oxazole-containing drug candidates for treating a variety of diseases. tandfonline.comtandfonline.comnih.gov The adaptability of the oxazole scaffold makes it a valuable building block in the design and synthesis of new, more effective, and less toxic medicinal agents. tandfonline.comtandfonline.com

Structural Characteristics of the Oxazole Ring System

The oxazole ring is a five-membered heterocycle with the molecular formula C₃H₃NO. ontosight.ai It consists of three carbon atoms, one nitrogen atom, and one oxygen atom. numberanalytics.comontosight.aiontosight.ai The ring is planar and aromatic, which contributes to its relative stability. numberanalytics.comontosight.ai The numbering of the atoms in the oxazole ring starts with the oxygen atom at position 1, followed by the carbons and the nitrogen atom at position 3. tandfonline.com

The presence of both a weakly basic nitrogen atom and an electronegative oxygen atom imparts unique chemical properties to the oxazole ring. tandfonline.comontosight.ai All atoms in the oxazole ring are sp² hybridized, and the ring contains six non-bonding electrons, contributing to its aromatic character. tandfonline.com The reactivity of the oxazole ring is influenced by the presence of substituents. numberanalytics.com For instance, electron-donating groups can increase its reactivity towards electrophiles, while electron-withdrawing groups can make it more susceptible to nucleophilic attack. numberanalytics.com

Rationale for Investigating 5-(3-bromo-5-methoxyphenyl)oxazole within Contemporary Organic and Medicinal Chemistry Research

The specific compound, this compound, is a subject of interest due to the combination of the versatile oxazole core with a substituted phenyl ring. The bromo and methoxy (B1213986) groups on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and potential biological interactions. Bromine, an electron-withdrawing group, and the methoxy group, an electron-donating group, create a unique electronic environment that can be pivotal for its activity.

Research into substituted oxazoles has shown their potential as antimicrobial, antifungal, and anticancer agents. numberanalytics.comontosight.ai The investigation of derivatives like this compound is driven by the search for new chemical entities with improved efficacy and novel mechanisms of action. The structure suggests potential for further functionalization, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. These studies are essential for optimizing the biological activity of a lead compound.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of academic research into this compound is to thoroughly characterize its chemical and physical properties and to explore its potential applications, particularly in medicinal chemistry. Key areas of inquiry include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs. Comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is crucial to confirm its structure. researchgate.netvensel.org

Exploration of Chemical Reactivity: Understanding how the compound reacts with different reagents to create new derivatives. This knowledge is fundamental for building a diverse chemical library for biological screening.

Biological Evaluation: Screening the compound for various biological activities, such as antimicrobial, antifungal, and anticancer properties. researchgate.net

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds to understand how specific structural modifications affect biological activity. This is a critical step in the rational design of more potent and selective drug candidates. nih.gov

Computational Modeling: Utilizing computational tools to predict the compound's properties, understand its interactions with biological targets, and guide the design of new analogs.

Through these focused research efforts, the scientific community aims to unlock the full potential of this compound and its derivatives as valuable scaffolds in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-bromo-5-methoxyphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-13-9-3-7(2-8(11)4-9)10-5-12-6-14-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUAOTGPDWGESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 5 3 Bromo 5 Methoxyphenyl Oxazole and Its Derivatives

Chromatographic Techniques for Purity Assessment (e.g., RP-HPLC)

The determination of purity is a critical step in the characterization of newly synthesized chemical entities. For 5-(3-bromo-5-methoxyphenyl)oxazole and its derivatives, High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as a principal analytical technique. This method is favored for its high resolution, sensitivity, and accuracy in separating the main compound from any potential impurities, starting materials, or by-products generated during the synthesis and work-up processes.

The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically a C18 or C8 silica-based column) and a polar mobile phase. By adjusting the composition of the mobile phase, a gradient or isocratic elution can be employed to achieve optimal separation.

While specific RP-HPLC methods for this compound are not extensively detailed in publicly available literature, established protocols for structurally related oxazole (B20620) and other heterocyclic compounds provide a strong basis for method development and application. For instance, the purity of novel 1,3-oxazole derivatives has been successfully ascertained using RP-HPLC with a methanol-water mobile phase system. mdpi.com In one such study, the purity of a synthesized oxazole derivative was determined to be 99.99% using a methanol-water (30:70, v/v) mobile phase at a flow rate of 1 mL/min, with detection at 250 nm. mdpi.com

Furthermore, the development of a validated RP-HPLC-DAD (Diode Array Detection) method for a 1,3,4-oxadiazole (B1194373) derivative highlights a systematic approach to purity and stability evaluation. researchgate.net This involves subjecting the compound to stress conditions such as hydrolysis, oxidation, and photolysis to ensure the method's capability to separate the parent compound from its degradation products. researchgate.net Such forced degradation studies are crucial for establishing the stability-indicating nature of the analytical method.

For the purity assessment of this compound and its derivatives, a typical RP-HPLC method would be developed and validated. The validation would assess parameters such as linearity, accuracy, precision (intraday and interday), specificity, and robustness to ensure the reliability of the results. researchgate.net The selection of the stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and detection wavelength would be optimized to achieve the best possible separation and detection of the target compound and any related substances.

A representative set of conditions for the RP-HPLC analysis of this compound and its derivatives, based on methods for similar compounds, is presented in the interactive table below.

Table 1: Representative RP-HPLC Parameters for Purity Assessment

| Parameter | Value | Rationale/Common Practice |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar aromatic compounds. |

| Mobile Phase | Acetonitrile/Methanol and Water (with optional modifiers like formic acid or trifluoroacetic acid) | Offers a wide range of polarity to elute compounds with varying hydrophobicities. Acidic modifiers improve peak shape for ionizable compounds. |

| Elution Mode | Gradient or Isocratic | A gradient elution is often preferred for separating complex mixtures with components of varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns of this dimension. |

| Column Temperature | 25-30 °C | Maintained to ensure reproducible retention times. |

| Detection Wavelength | Diode Array Detector (DAD) scanning from 200-400 nm; specific wavelength (e.g., 254 nm) for quantification | DAD allows for the identification of peak purity and selection of the optimal wavelength for quantification. The phenyl and oxazole rings suggest strong UV absorbance. |

| Injection Volume | 10-20 µL | A typical volume for analytical HPLC. |

| Purity Calculation | Area percent method | The relative percentage of the main peak area to the total peak area in the chromatogram. |

Theoretical and Computational Investigations of 5 3 Bromo 5 Methoxyphenyl Oxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For complex organic molecules like 5-(3-bromo-5-methoxyphenyl)oxazole, these calculations can elucidate the distribution of electrons, the stability of the molecule, and its propensity to react in specific ways.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry and stability of molecules. In studies of similar compounds, DFT calculations, often using the B3LYP functional with a 6-311G++(d,p) basis set, have been employed to determine the most stable three-dimensional arrangement of atoms. nih.gov For analogous structures, these calculations have revealed non-planar conformations, with specific dihedral angles between the phenyl and other ring systems. researchgate.net For instance, in a related bromo-methoxyphenyl derivative, the central pyran and phenyl substituent rings were found to be nearly perpendicular. dntb.gov.ua The optimized molecular structures from DFT calculations are confirmed to be true minima on the potential energy surface by ensuring all vibrational frequencies are positive. researchgate.net

Table 1: Representative DFT Calculation Parameters for Similar Compounds

| Parameter | Typical Value/Method |

| Functional | B3LYP |

| Basis Set | 6-311G++(d,p) |

| Key Finding | Non-planar molecular geometry |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For related heterocyclic compounds, FMO analysis has been used to understand intramolecular charge transfer and to compute global reactivity descriptors. researchgate.net In a study of a bromo-hydroxy-methoxyphenyl derivative, the HOMO-LUMO energy gap was calculated to understand the chemical reactivity of the compound. nih.govdntb.gov.ua The distribution of the HOMO and LUMO across the molecular framework provides insights into the likely sites for electrophilic and nucleophilic attack.

Table 2: Illustrative FMO Data for an Analogous Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.5 |

| Energy Gap (Egap) | 5.0 |

Note: The values presented are hypothetical and for illustrative purposes, based on typical ranges found in related literature.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack (e.g., around oxygen and nitrogen atoms). Blue regions represent positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.govnih.gov

MEP analysis of similar aromatic and heterocyclic compounds has successfully identified the most reactive parts of the molecules. researchgate.net For instance, in related structures, the negative potential is often localized over electronegative atoms like oxygen and nitrogen, while the hydrogen atoms of the phenyl ring typically show a positive potential. nih.govnih.gov This mapping is invaluable for understanding intermolecular interactions, including hydrogen bonding. nih.gov

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like the one connecting the phenyl and oxazole (B20620) rings in this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the dihedral angle between the two rings and calculating the energy at each step using computational methods.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For instance, theoretical calculations can provide predictions for Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectra.

DFT calculations have been used to predict the vibrational frequencies (IR spectra) and the chemical shifts (NMR spectra) for related compounds. researchgate.net The calculated carbonyl bond lengths and other geometric parameters from DFT often show good agreement with experimental data from X-ray crystallography. nih.gov The theoretical prediction of spectroscopic data is a powerful tool for the structural elucidation of new chemical entities. researchgate.net

Structure Activity Relationship Sar Studies of Oxazole Derivatives with Emphasis on Halogen and Methoxy Substitutions

General Principles of Structure-Activity Relationships in Oxazole (B20620) Chemistry

The oxazole nucleus is a cornerstone in the development of novel therapeutic agents due to its versatile chemical nature and ability to form a wide array of non-covalent interactions with biological targets. semanticscholar.orgresearchgate.net The five-membered aromatic ring, with its nitrogen and oxygen atoms, can engage with enzymes and receptors through hydrogen bonds, dipole-dipole interactions, and van der Waals forces. semanticscholar.org The structure-activity relationship (SAR) studies of oxazole derivatives aim to understand how the chemical structure of a molecule relates to its biological activity. tandfonline.com

The substitution flexibility at the 2, 4, and 5 positions of the oxazole ring is a key determinant of the resulting compound's pharmacological spectrum. researchgate.net Research has consistently shown that the nature and position of substituents dictate the molecule's efficacy and target selectivity. nih.gov For instance, the incorporation of aromatic moieties, such as phenyl groups, often enhances therapeutic activity. researchgate.net Specifically, the introduction of methoxyphenyl or halogen-substituted phenyl groups has been found to significantly boost the biological effects of oxazole derivatives when compared to reference drugs. researchgate.net SAR studies are crucial for identifying the essential structural features, known as pharmacophores, that are necessary for a compound to exert a specific pharmacological action, thereby guiding the rational design of more potent and less toxic drug candidates. tandfonline.com

Influence of Bromine Substitution on Molecular Interactions and Biological Recognition

The introduction of halogen atoms, particularly bromine, onto a phenyl ring attached to an oxazole core can profoundly impact a molecule's biological profile. Aryl bromides are recognized as valuable intermediates in drug discovery, and their incorporation into scaffolds like oxazoles can lead to biologically relevant molecules. mdpi.com The presence of a bromine atom alters the electronic properties of the aromatic ring through its inductive electron-withdrawing and resonance electron-donating effects. This electronic modulation can influence how the molecule docks into the active site of a protein.

Furthermore, bromine can participate in specific, non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring, on a biological macromolecule. These interactions can be highly directional and contribute significantly to the binding affinity and selectivity of a ligand for its target receptor or enzyme. Studies on various heterocyclic compounds, including oxazoles, have noted that the presence of a halo group can confer prominent biological effects, such as the inhibition of cyclooxygenase-2 (COX-2). nih.gov The synthesis of bromo-substituted aryloxazoles is a strategic approach to creating new chemical entities with potential applications in medicine and drug delivery. mdpi.com

Role of Methoxy (B1213986) Group in Modulating Molecular Properties and Receptor Binding

The methoxy group (-OCH₃) is a prevalent substituent in many natural products and synthetic drug molecules, valued for its ability to fine-tune a compound's pharmacological and pharmacokinetic properties. nih.gov Its presence on the phenyl ring of a phenyl-oxazole derivative can significantly enhance ligand-target binding, improve physicochemical characteristics, and favorably alter absorption, distribution, metabolism, and excretion (ADME) parameters. nih.govresearchgate.net

One of the key roles of the methoxy group is its ability to act as a hydrogen bond acceptor through its oxygen atom, which can stabilize the binding of a ligand within a protein's active site. researchgate.net The methyl component of the group increases lipophilicity, which can strengthen hydrophobic interactions with the target protein and influence the molecule's ability to cross biological membranes. researchgate.net However, the methoxy group is also a metabolic liability; it is often subject to O-demethylation by cytochrome P450 enzymes in the liver, which can be a key step in the biotransformation of a drug. researchgate.net In some cases, this metabolic conversion can be beneficial, turning a methoxylated compound into a more active phenolic metabolite. researchgate.net The strategic placement of methoxy groups is therefore a critical aspect of drug design, balancing enhanced binding and favorable physicochemical properties against metabolic stability. nih.govrsc.org

Correlation between Substituent Effects and In Vitro Biological Activity Profiles of Oxazole Derivatives

The biological activity of oxazole derivatives is directly correlated with the nature and position of their substituents. The strategic combination of different functional groups, such as halogens and methoxy groups on a phenyl ring, allows for the fine-tuning of a molecule's interaction with specific biological targets. This leads to a diverse range of in vitro biological activities, including enzyme inhibition and the modulation of cellular signaling pathways.

Oxazole derivatives have been identified as potent inhibitors of a variety of enzymes. The specific substituents on the oxazole scaffold are crucial for determining their inhibitory potency and selectivity. For example, certain benzimidazole-oxazole hybrids have shown a diverse spectrum of inhibitory potentials against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. researchgate.net

In other studies, oxazole derivatives have been explored as inhibitors for different therapeutic targets. A series of recently disclosed inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an enzyme involved in T-cell proliferation, incorporates a N-[3-methoxy-4-(5-oxazolyl)phenyl] moiety, highlighting the importance of the methoxy-substituted phenyl-oxazole structure for this activity. researchgate.net Furthermore, oxazole derivatives have been investigated as anti-inflammatory agents through the inhibition of cyclooxygenase-2 (COX-2), with the presence of halo and nitro groups showing a prominent effect. nih.gov In the context of metabolic diseases, newly designed 2,4-disubstituted-oxazole derivatives have demonstrated hypoglycemic activity and moderate inhibitory effects against various subtypes of human cytochrome P450 enzymes. nih.gov

The table below summarizes research findings on the enzyme inhibition potential of various substituted oxazole derivatives.

| Derivative Class | Target Enzyme(s) | Key Substituents/Features | Observed Effect | Reference(s) |

| Benzimidazole-oxazole hybrids | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Benzimidazole fused with oxazole | Diverse inhibitory potentials | researchgate.net |

| Phenyl-oxazole derivatives | Inosine monophosphate dehydrogenase (IMPDH) | N-[3-methoxy-4-(5-oxazolyl)phenyl] moiety | Inhibition of IMPDH II and T-cell proliferation | researchgate.net |

| Substituted Oxazolones | Cyclooxygenase-2 (COX-2) | Halo and nitro groups | Significant COX-2 inhibition | nih.gov |

| 2,4-disubstituted-oxazoles | Human Cytochrome P450 subtypes | Various substitutions at positions 2 and 4 | Moderate inhibitory activity | nih.gov |

This table is generated based on available data and is not exhaustive.

Beyond direct enzyme inhibition, substituted oxazole derivatives can modulate complex cellular pathways to exert their biological effects. The substituents on the oxazole core dictate which signaling cascades are affected. For instance, a hypoglycemic oxazole derivative, compound 5k, is believed to exert its glucose-lowering effects by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy metabolism. nih.gov

In the realm of inflammation, oxazole-based COX-2 inhibitors have been shown to do more than just block an enzyme. nih.gov They can reduce the protein expression of key inflammatory mediators like COX-2 and tumor necrosis factor-alpha (TNF-α). nih.gov This intervention in the inflammatory signaling cascade helps to restore cellular health and reduce tissue damage. nih.gov Similarly, methoxy-substituted flavonoids, a related class of compounds, can induce cytotoxic activity in cancer cells by targeting specific protein markers and activating downstream signaling pathways that ultimately lead to programmed cell death. researchgate.net These examples demonstrate that the substituents on a heterocyclic core like oxazole can act as molecular switches, influencing entire cellular pathways and resulting in a broad range of pharmacological outcomes. semanticscholar.org

Mechanistic Insights into Chemical Transformations Involving 5 3 Bromo 5 Methoxyphenyl Oxazole

Detailed Reaction Mechanisms of Key Synthetic Routes

The primary and most efficient method for synthesizing 5-substituted oxazoles, including 5-(3-bromo-5-methoxyphenyl)oxazole, is the Van Leusen oxazole (B20620) synthesis. nih.govmdpi.com This reaction provides a powerful tool for the construction of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). varsal.comwikipedia.org

The Van Leusen Reaction Mechanism:

The reaction mechanism proceeds through several key steps: organic-chemistry.org

Deprotonation of TosMIC: A base, typically potassium carbonate (K₂CO₃) in methanol, deprotonates the acidic methylene (B1212753) group of TosMIC. The resulting carbanion is stabilized by the electron-withdrawing sulfonyl and isocyanide groups. wikipedia.orgacs.org

Nucleophilic Addition: The TosMIC anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromo-5-methoxybenzaldehyde (B46768). This addition forms a tetrahedral alkoxide intermediate.

5-endo-dig Cyclization: The intermediate undergoes an intramolecular cyclization. The alkoxide oxygen attacks the electrophilic carbon of the isocyanide group, forming a five-membered oxazoline (B21484) ring. This step is a 5-endo-dig cyclization, which is favored according to Baldwin's rules. wikipedia.org

Elimination: The resulting oxazoline intermediate possesses a proton at the C4 position and a good leaving group (the tosyl group) at the C5 position. Under basic conditions, a second equivalent of base facilitates the elimination of the tosyl group (p-toluenesulfinic acid) and the C4 proton. acs.orgorganic-chemistry.org

Aromatization: This elimination step leads to the formation of the stable, aromatic this compound ring. mdpi.com

The reaction conditions for this synthesis are generally mild, often involving refluxing in a solvent like methanol. varsal.com Microwave-assisted versions of the Van Leusen reaction have also been developed, offering higher yields and efficiencies. mdpi.com

Mechanistic Aspects of Halogen Atom Participation in Reactivity

The bromine atom on the phenyl ring of this compound is not merely a static substituent; it actively participates in and enables a variety of chemical transformations, significantly enhancing the synthetic utility of the molecule.

Cross-Coupling Reactions:

The carbon-bromine bond in aryl bromides is a key functional group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position of the phenyl ring. beilstein-journals.orgyoutube.com

Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by various aryl, heteroaryl, or vinyl groups using a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the catalyst. beilstein-journals.orgyoutube.com

Sonogashira Coupling: This reaction allows for the introduction of terminal alkynes at the bromine-substituted position. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base like triethylamine. The mechanism is similar, involving oxidative addition, followed by transmetalation with a copper acetylide intermediate. youtube.combeilstein-journals.org

These cross-coupling reactions are highly efficient and tolerant of a wide range of functional groups, making the bromo-substituent a versatile handle for molecular elaboration.

Halogen Dance Reaction:

A fascinating transformation available to aryl halides under strong basic conditions is the "halogen dance" reaction. wikipedia.orgclockss.org This base-catalyzed intramolecular migration of a halogen atom can potentially occur in this compound. researchgate.netthieme-connect.com

Mechanism: The reaction is typically initiated by a strong, hindered base like lithium diisopropylamide (LDA). acs.org The base deprotonates an acidic position on the aromatic ring. For the title compound, this would likely be the C4 proton of the oxazole ring or one of the protons on the phenyl ring (C2, C4, or C6). Deprotonation at C4 of the oxazole ring, for instance, would generate a lithiated intermediate. This intermediate can then undergo a series of metal-halogen exchange steps with the starting material, leading to the migration of the bromine atom to a different position, often driven by the formation of a more stable organolithium species. thieme-connect.com The final product is obtained after quenching with an electrophile. whiterose.ac.uk This reaction provides a non-intuitive pathway to functionalize positions that are not directly accessible through classical methods. wikipedia.org

Role of the Methoxy (B1213986) Group in Directing Reactions or Modulating Reactivity

The methoxy (-OCH₃) group on the phenyl ring exerts a powerful influence on the reactivity of this compound through a combination of resonance and inductive effects.

Directing Effects in Electrophilic Aromatic Substitution:

The methoxy group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). wizeprep.comyoutube.com

Resonance Effect: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene (B151609) ring through resonance. This increases the electron density at the ortho (C2, C6) and para (C4) positions relative to the methoxy group, making these positions more nucleophilic and thus more susceptible to attack by electrophiles. vaia.comchegg.com

In this compound, the positions ortho to the methoxy group are C2 and C6, and the para position is C4. Position C5 is occupied by the oxazole, and C3 by bromine. Therefore, any electrophilic attack would be directed primarily to the C4 and C6 positions. Steric hindrance from the adjacent bromine atom might disfavor substitution at the C4 position to some extent.

Modulation of Acidity and Directed ortho-Metalation (DoM):

The methoxy group can also function as a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org

Mechanism: In the presence of a strong organolithium base like n-butyllithium, the Lewis basic oxygen atom of the methoxy group can coordinate to the lithium ion. This coordination directs the deprotonation to the adjacent, or ortho, position. wikipedia.orgharvard.edu For the title compound, this would be the C6 position, as the C2 position is already substituted. This process, known as Directed ortho-Metalation (DoM), generates a specific aryllithium intermediate that can then be trapped by a wide variety of electrophiles, allowing for regioselective functionalization at the C6 position. This provides a powerful synthetic strategy that is complementary to electrophilic aromatic substitution. youtube.com

This directing ability allows for precise control over the introduction of new functional groups onto the phenyl ring, a critical feature in the synthesis of complex molecules.

Interactive Data Tables

Below are interactive tables summarizing key reactants and reaction types discussed in the article.

| Compound Name | Role in Synthesis | Type |

|---|---|---|

| 3-bromo-5-methoxybenzaldehyde | Aldehyde precursor for the oxazole ring | Starting Material |

| p-toluenesulfonylmethyl isocyanide (TosMIC) | Provides the C2-N3-C4 atoms of the oxazole ring | Reagent |

| Potassium Carbonate (K₂CO₃) | Base for deprotonation of TosMIC and elimination | Reagent |

| Lithium Diisopropylamide (LDA) | Strong base for Halogen Dance reaction | Reagent |

| Palladium Catalysts (e.g., Pd(PPh₃)₄) | Catalyst for cross-coupling reactions | Reagent |

| Organoboron Reagents (e.g., Phenylboronic acid) | Nucleophilic partner in Suzuki coupling | Reagent |

| Terminal Alkynes | Nucleophilic partner in Sonogashira coupling | Reagent |

| Reaction Name | Description | Class |

|---|---|---|

| Van Leusen Oxazole Synthesis | Formation of the oxazole ring from an aldehyde and TosMIC. | Ring Formation |

| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation using an organoboron reagent. | Functionalization |

| Sonogashira Coupling | Palladium-catalyzed C-C bond formation using a terminal alkyne. | Functionalization |

| Halogen Dance | Base-catalyzed migration of a halogen atom around a ring. | Functionalization |

| Directed ortho-Metalation (DoM) | Regioselective deprotonation directed by a functional group. | Functionalization |

Potential Applications of 5 3 Bromo 5 Methoxyphenyl Oxazole in Chemical Research and Development

Utility as a Versatile Building Block in Organic Synthesis

In the field of organic synthesis, the value of a chemical compound is often measured by its ability to serve as a "building block"—a foundational unit that can be readily and selectively modified to construct a wide array of more complex molecules. 5-(3-bromo-5-methoxyphenyl)oxazole fits this description perfectly, offering multiple reactive sites that can be targeted to achieve diverse molecular architectures. The oxazole (B20620) ring itself is a prominent scaffold in many biologically active natural products and synthetic compounds. nih.gov The presence of the bromo and methoxy (B1213986) substituents on the phenyl ring further enhances its synthetic utility.

The structure of this compound is primed for diversification, primarily through reactions targeting the bromine atom. The carbon-bromine bond on the aromatic ring is a key functional group for engaging in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are standard methods for replacing the bromine atom with a wide range of other functional groups.

This capability allows chemists to systematically introduce different substituents at this position, leading to a library of novel oxazole derivatives. For instance, a Suzuki-Miyaura coupling could replace the bromine with various aryl or heteroaryl groups, while a Sonogashira coupling could introduce an alkyne, a versatile handle for further "click" chemistry modifications. The ability to easily generate a diverse set of related compounds from a single precursor is invaluable for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of materials. The incorporation of phenyl, methoxyphenyl, or halogen-substituted phenyl moieties has been noted to significantly enhance the therapeutic activities of oxazole derivatives. researchgate.net

Beyond modifying the existing scaffold, this compound can serve as an intermediate in the construction of larger, more complex heterocyclic systems. Heterocycles are fundamental components in medicinal chemistry and materials science. mdpi.com The oxazole core provides a stable and synthetically accessible starting point, while the bromo and methoxy groups offer orthogonal handles for sequential reactions.

For example, the bromine atom can be converted into a boronic acid or ester, which can then participate in a subsequent coupling reaction to fuse another ring system onto the phenyl group. Alternatively, the methoxy group (–OCH₃) could potentially be demethylated to a hydroxyl group (–OH), providing a new site for etherification, esterification, or for directing further electrophilic aromatic substitution reactions. The synthesis of complex molecules often requires a strategic, step-by-step approach, and intermediates like this compound, which offer multiple, distinct reaction pathways, are highly sought after. The Van Leusen oxazole synthesis is a well-established method for creating 5-substituted oxazoles, highlighting the importance of this class of intermediates in building molecular complexity. nih.govsemanticscholar.org

Exploration in Materials Science Research (e.g., Electronic Properties, Luminescence)

The field of materials science is constantly in search of new organic molecules with interesting electronic and photophysical properties. Aromatic and heteroaromatic compounds, like this compound, are the fundamental units of many organic electronic materials, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.

While direct research on the material properties of this specific compound is not widely documented, its structural motifs suggest potential. Oxazole and isoxazole (B147169) derivatives are known to be components of liquid crystalline materials and have been investigated for applications in optoelectronic devices. researchgate.net Furthermore, related benzoxazole (B165842) derivatives have been used as ligands to create highly luminescent iridium(III) complexes for OLED applications. researchgate.net The extended π-conjugated system of this compound could impart luminescent properties, which could be tuned by replacing the bromine atom with other aromatic groups through cross-coupling reactions. The resulting larger conjugated systems could exhibit desirable absorption and emission characteristics, making them interesting candidates for new dyes, sensors, or electronic materials.

Table 1: Potential Material Science Applications Based on Structural Features

| Structural Feature | Potential Application | Rationale |

|---|---|---|

| Aryl-oxazole core | Organic Light-Emitting Diodes (OLEDs) | The conjugated system can support luminescence; serves as a scaffold for phosphorescent metal complexes. researchgate.net |

| Bromo-substituent | Tunable Electronic Properties | Allows for modification via cross-coupling to alter the electronic band gap and photophysical properties. |

Development of Chemical Probes for Biological Systems (Non-Clinical Focus)

Chemical probes are small molecules used to study and manipulate biological systems at the molecular level. An effective probe must have a specific biological interaction and often contains a reporter group (like a fluorescent tag) or a reactive group for covalent labeling. This compound represents a promising starting point for the development of such probes.

The oxazole scaffold is present in many biologically active compounds, suggesting that the core structure has the potential to interact with biological targets like enzymes or receptors. ijpdd.org For example, a related compound, 5-(4'-methoxyphenyl)-oxazole, was identified as an inhibitor of the growth and hatching of the model organism Caenorhabditis elegans. nih.gov This finding demonstrates that relatively simple methoxyphenyl-oxazole structures can have specific biological effects, making them excellent leads for probe development.

The bromine atom on this compound is particularly useful in this context. It can be used as a handle to attach other functionalities without significantly altering the core structure that may be responsible for the biological activity. For instance, a fluorescent dye could be attached via a Suzuki or Sonogashira coupling, allowing researchers to visualize the localization of the compound within cells or tissues. This approach is fundamental to creating tools for chemical biology to explore cellular processes in a non-clinical research setting.

Table 2: Compounds Mentioned in This Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Challenges in the Study of 5 3 Bromo 5 Methoxyphenyl Oxazole

Development of Stereoselective Synthetic Methodologies

While 5-(3-bromo-5-methoxyphenyl)oxazole itself is an achiral molecule, the introduction of chiral centers into its structure could lead to derivatives with novel stereospecific biological activities. A significant future challenge is the development of efficient stereoselective synthetic routes. Current methods for creating chiral oxazoles or their precursors, oxazolines, often involve multi-step processes.

Future research should focus on one-pot stereoselective syntheses. For instance, methods involving the treatment of alkenes with reagents like N-bromosuccinimide (NBS) and a nitrile in the presence of a chiral Lewis acid catalyst could be adapted. nih.gov The development of catalytic asymmetric methods, perhaps starting from prochiral derivatives of the 3-bromo-5-methoxybenzaldehyde (B46768) precursor, would be a major advancement. nih.gov The synthesis of monoterpene-based 1,2,4-oxadiazole (B8745197) derivatives has been achieved through stereoselective dihydroxylation, a technique that could potentially be applied to create chiral diol derivatives from an unsaturated precursor of the target molecule. nih.gov

Key Research Goals:

Design of chiral catalysts specifically for the asymmetric cyclization to form the oxazole (B20620) or oxazoline (B21484) ring.

Exploration of chiral auxiliaries attached to precursors that can be removed after the stereoselective formation of the core structure.

Adaptation of known stereospecific reactions, like the Sharpless asymmetric dihydroxylation, to unsaturated intermediates in the synthetic pathway.

Integration of Flow Chemistry and Continuous Processing in Synthesis

Traditional batch synthesis of complex heterocycles can be time-consuming and pose safety risks, especially when handling hazardous reagents or dealing with exothermic reactions. Flow chemistry offers a promising solution by enabling safer, more efficient, and scalable production. acs.orgresearchgate.net The synthesis of oxazoles, for example, has been successfully demonstrated in flow reactors, sometimes achieving higher yields and shorter reaction times compared to batch methods. organic-chemistry.org

A multistep flow procedure was developed to prepare O-methyl siphonazole, which contains two oxazole moieties, demonstrating the feasibility of complex heterocycle synthesis in continuous systems. uc.pt This process involved coupling, cyclodehydration, and oxidation steps, all performed in-line with purification using scavenger resins. uc.pt Applying this paradigm to this compound could involve a telescoped sequence where the precursors are converted to the final product without isolating intermediates. researchgate.net This approach is particularly advantageous for reactions that require high temperatures and pressures, which can be applied safely in microreactors. acs.org

| Feature | Batch Synthesis | Flow Chemistry |

| Scalability | Difficult, often requires re-optimization | Straightforward, by running the system for longer |

| Safety | Higher risk with exotherms and hazardous materials | Improved heat transfer, smaller reaction volumes enhance safety researchgate.net |

| Reaction Time | Can be lengthy (hours to days) | Often significantly reduced (minutes) researchgate.net |

| Process Control | Limited control over temperature and mixing gradients | Precise control over parameters (temperature, pressure, stoichiometry) acs.org |

| Reproducibility | Can vary between batches | High, due to consistent process parameters |

| Integration | Difficult to integrate multiple reaction steps | "Telescoped" multi-step syntheses are feasible uc.pt |

The primary challenge lies in optimizing the reaction conditions (temperature, pressure, residence time, solvent) for each step in the flow sequence and ensuring compatibility between them. researchgate.net The development of robust in-line purification and real-time analytical techniques is also crucial for successful implementation. researchgate.net

Advanced Computational Design and Virtual Screening for Novel Derivatives

Computational chemistry provides powerful tools for accelerating the discovery of new molecules with desired properties, reducing the need for extensive trial-and-error synthesis. jcchems.com For this compound, computational methods can be used to design and screen virtual libraries of derivatives for potential applications, such as in medicinal chemistry. nih.gov

Using techniques like Density Functional Theory (DFT), researchers can predict the geometric and electronic structures of novel derivatives, offering insights into their stability and reactivity. irjweb.com Quantitative Structure-Activity Relationship (QSAR) models can be developed by training algorithms on existing data for oxazole compounds to predict the biological activity of new virtual derivatives. nih.govresearchgate.net Molecular docking simulations can then be used to predict how these designed molecules might bind to specific biological targets, such as enzymes or receptors. jcchems.comnih.gov

| Derivative of this compound | Modification | Potential Application (Hypothetical) | Virtual Screening Method |

| Derivative A | Replace Bromo with Amino group | Kinase Inhibitor | Molecular Docking, QSAR |

| Derivative B | Replace Methoxy (B1213986) with Hydroxyl group | Increased solubility, H-bond donor | ADMET Prediction, Property Calculation |

| Derivative C | Add a carboxylate to the oxazole ring | Metal-binding, prodrug handle | DFT for electronic properties |

| Derivative D | Replace Phenyl with Pyridyl ring | Modulate basicity and solubility | pKa Prediction, Docking |

The main challenge in this area is the accuracy of the predictive models, which depends heavily on the quality and quantity of the training data. researchgate.net For a less-studied scaffold like this one, initial experimental data would be needed to build and validate reliable computational models.

Exploration of Unique Reactivity Patterns Induced by Specific Substituents

The reactivity of the this compound core is dictated by the interplay between the oxazole ring and the substituted phenyl ring. The oxazole ring itself has distinct reactive sites: it is generally susceptible to deprotonation at the C2 position, while electrophilic substitution tends to occur at C4 or C5. pharmaguideline.comwikipedia.org

The substituents on the phenyl ring—a bromo group (electron-withdrawing) and a methoxy group (electron-donating)—create a unique electronic environment. Their meta-positions relative to the oxazole ring influence the aromatic system's reactivity toward further substitution (e.g., electrophilic aromatic substitution). Furthermore, the bromo group itself is a key functional handle for cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings, allowing for the straightforward introduction of diverse chemical moieties. tandfonline.comchemrxiv.org

Future research should systematically explore:

Metallation: The regioselectivity of metallation on both the oxazole and phenyl rings. While C2 is the most acidic site on the oxazole ring, the directing effects of the bromo and methoxy groups on the phenyl ring could lead to complex outcomes. wikipedia.org

Cross-Coupling: The use of the bromo substituent as a versatile point for diversification to build a library of novel compounds. researchgate.net

Cycloaddition Reactions: The potential of the oxazole ring to act as a diene in Diels-Alder reactions to synthesize complex pyridine (B92270) derivatives. wikipedia.org The electronic nature of the phenyl substituent will influence the feasibility of these reactions.

| Position | Type of Reaction | Influencing Factors | Predicted Reactivity |

| Oxazole C2 | Metallation (e.g., with n-BuLi), Nucleophilic Substitution (if leaving group present) | Most acidic proton on the oxazole ring wikipedia.org | High |

| Oxazole C4/C5 | Electrophilic Substitution | Less reactive than C2 for deprotonation, but susceptible to electrophiles pharmaguideline.com | Moderate |

| Phenyl C3 (Bromo) | Cross-Coupling Reactions (Suzuki, Heck, etc.) | Presence of Bromine | High (as a reaction handle) |

| Phenyl C2, C4, C6 | Electrophilic Aromatic Substitution | Directing effects of -Br (ortho, para-directing) and -OCH3 (ortho, para-directing) | Complex, potential for multiple products |

A key challenge is managing the regioselectivity of these reactions to avoid the formation of complex product mixtures.

Application of Machine Learning in Oxazole Research

Machine learning (ML) is rapidly becoming an indispensable tool in chemical research, capable of identifying patterns and making predictions from large datasets. numberanalytics.com For the study of this compound and its derivatives, ML can be applied in several groundbreaking ways.

Synthesis Planning: ML algorithms can be trained on vast reaction databases to predict optimal synthetic routes, reagents, and reaction conditions for novel oxazole derivatives. numberanalytics.com

Property Prediction: ML models can predict a wide range of physicochemical properties (e.g., solubility, melting point) and biological activities, helping to prioritize which derivatives to synthesize and test. numberanalytics.comnih.gov

Regioselectivity Prediction: For reactions that can yield multiple isomers, ML models can predict the major product with high accuracy, saving significant experimental effort. For instance, models have been successfully used to predict the regioselectivity of C-H functionalization in heterocycles. nih.gov

The primary challenge for applying ML is the need for large, high-quality, and well-structured datasets. researchgate.net For the oxazole class of compounds, this would require compiling data from decades of literature and potentially generating new high-throughput experimental data. The development of ML models specifically tailored to the chemical space around this compound represents a significant but potentially highly rewarding future direction.

Q & A

Q. Advanced

- QSAR modeling : Correlate substituent properties (Hammett σ, π parameters) with activity.

- Free-energy perturbation (FEP) : Predicts ΔΔG for substituent modifications.

- ADMET prediction : Tools like SwissADME optimize pharmacokinetics (e.g., reducing CYP3A4 inhibition) .

What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.